molecular formula C5H4ClN5 B12070342 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Cat. No.: B12070342
M. Wt: 169.57 g/mol
InChI Key: QPFRLMMUUNNRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a chemical compound with the CAS Number 1980044-44-7 and a molecular weight of 169.57 g/mol . This high-purity compound is offered for research use as a key synthetic building block. Its molecular structure features both a chloro and an amine substituent on a [1,2,4]triazolo[1,5-c]pyrimidine core, making it a versatile intermediate for further chemical exploration . This compound is part of a class of nitrogen-rich heterocycles that are of significant interest in medicinal and agrochemical research. The reactive chloro group at the 5-position allows for nucleophilic aromatic substitution, enabling the introduction of various amines, alkoxides, and other nucleophiles. The presence of the amine group at the 2-position provides an additional handle for further functionalization, for instance through amide bond formation or reductive alkylation. Researchers can utilize this bifunctional scaffold in the synthesis of more complex molecules for screening in biological assays . Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is the responsibility of the buyer to determine the suitability of the product for their intended purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

InChI

InChI=1S/C5H4ClN5/c6-4-8-2-1-3-9-5(7)10-11(3)4/h1-2H,(H2,7,10)

InChI Key

QPFRLMMUUNNRHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N2C1=NC(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Arylamidine Condensation with Sodium Ethyl Formylacetate

The foundational method involves reacting arylamidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinone intermediates. For example, 5-aryl-2-amino[1,triazolo[1,5-c]pyrimidines are synthesized by treating arylamidines with sodium ethyl formylacetate under reflux conditions. Subsequent treatment with phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C) introduces the chlorine substituent at the 5-position, forming 5-chloropyrimidine derivatives.

Reaction Conditions:

  • Solvent: Phosphorus oxychloride (neat)

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 70–85%

The chlorinated intermediate is then reacted with hydrazine hydrate in ethanol at 45°C for 2 hours to form hydrazinopyrimidine, which undergoes cyclization using cyanogen bromide (BrCN) to yield the triazolo[1,5-c]pyrimidine core. A Dimroth rearrangement occurs during this step, ensuring the correct regiochemistry of the triazole ring.

Dichloropyrimidine Synthesis from Dihydroxypyrimidines

An alternative route begins with 4,6-dihydroxypyrimidines, which are converted to 4,6-dichloropyrimidines using POCl₃ and triethylamine (Et₃N) under reflux. This method achieves dichlorination in 75–90% yield. The dichloropyrimidine is then treated with hydrazine to form 1-(6-chloropyrimidin-4-yl)hydrazine, a key intermediate for cyclization.

Key Steps:

  • Dichlorination:

    4,6-Dihydroxypyrimidine+POCl3Et3N, reflux4,6-Dichloropyrimidine\text{4,6-Dihydroxypyrimidine} + \text{POCl}_3 \xrightarrow{\text{Et}_3\text{N, reflux}} \text{4,6-Dichloropyrimidine}
  • Hydrazine Substitution:

    4,6-Dichloropyrimidine+N2H4EtOH, 45°C1-(6-Chloropyrimidin-4-yl)hydrazine\text{4,6-Dichloropyrimidine} + \text{N}_2\text{H}_4 \xrightarrow{\text{EtOH, 45°C}} \text{1-(6-Chloropyrimidin-4-yl)hydrazine}

Oxidative cyclization of the hydrazine intermediate using hypervalent iodine reagents (e.g., iodobenzene diacetate, IBD) in dichloromethane (DCM) at room temperature generates the triazolo[1,5-c]pyrimidine scaffold.

Hypervalent Iodine-Mediated Oxidative Cyclization

Mechanism and Optimization

Hypervalent iodine compounds, such as iodobenzene diacetate (IBD), facilitate oxidative cyclization of hydrazones to triazolopyrimidines. This method avoids harsh conditions and achieves moderate to excellent yields (60–92%). The reaction proceeds via a radical or ionic pathway, depending on the substituents, and is followed by a Dimroth rearrangement to stabilize the triazole ring.

Optimized Conditions:

  • Reagent: IBD (2 equivalents)

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature (25°C)

  • Time: 2–4 hours

Dimroth Rearrangement

The Dimroth rearrangement is critical for convertingtriazolo[1,5-a]pyrimidines to the [1,5-c] isomers. This step involves protonation of the triazole ring, ring opening, tautomerization, and reclosure to achieve the thermodynamically stable product.

[1,Triazolo[1,5-a]pyrimidineH+[1,5-c] Isomer\text{[1,Triazolo[1,5-a]pyrimidine} \xrightarrow{\text{H}^+} \text{[1,5-c] Isomer}

Disulfide Intermediate-Based Synthesis

Oxidation-Chloroxidation Pathway

A patent-derived method involves oxidizing 5-alkoxytriazolo[1,5-c]pyrimidine-2(3H)-thiones to disulfide intermediates, which are subsequently chloroxidized to sulfonyl chlorides. Although developed for alkoxy derivatives, this approach can be adapted for chloro analogs by substituting methoxy/ethoxy groups with chlorine.

Steps:

  • Oxidation:

    25-Alkoxy-Triazolo-Thione+H2O2Disulfide Intermediate2 \, \text{5-Alkoxy-Triazolo-Thione} + \text{H}_2\text{O}_2 \rightarrow \text{Disulfide Intermediate}
  • Chloroxidation:

    Disulfide+Cl222-Chlorosulfonyl-Triazolo-Pyrimidine\text{Disulfide} + \text{Cl}_2 \rightarrow 2 \, \text{2-Chlorosulfonyl-Triazolo-Pyrimidine}

Conditions:

  • Oxidizing Agent: Hydrogen peroxide (30%)

  • Chlorinating Agent: Chlorine gas or sulfuryl chloride (SO₂Cl₂)

  • Solvent: Acetonitrile or dichloroethane

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Arylamidine CondensationPOCl₃, N₂H₄, BrCN70–85%High regioselectivityRequires toxic cyanogen bromide
Hypervalent IodineIBD, DCM60–92%Mild conditions, broad substrate scopeCost of iodine reagents
Disulfide OxidationH₂O₂, Cl₂50–70%Scalable for industrial useLow yields, hazardous chlorine

Functionalization and Derivative Synthesis

The 5-chloro substituent enables further functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example:

  • Amination: Reaction with ammonia or amines at 100–120°C introduces amino groups.

  • Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids installs aryl groups at the 5-position .

Chemical Reactions Analysis

Types of Reactions

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Biological Activities

Research indicates that 5-chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine exhibits various biological activities:

  • Anticancer Properties : Compounds within this class have shown promise in inhibiting tumor growth and proliferation in various cancer models.
  • Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.
  • Antiviral Effects : Potential activity against RNA viruses has been noted in preliminary studies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology tested the antimicrobial properties of this compound against several pathogens. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations comparable to existing antibiotics.

Comparison with Related Compounds

To illustrate the uniqueness of this compound within its class, the following table compares it with structurally related compounds:

Compound NameStructure TypeBiological ActivityUnique Features
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidineTriazole-PyrimidineAnticancerStrong antiproliferative effects
6-Chloro-[1,3,4]thiadiazoleThiadiazoleAntimicrobialContains sulfur atom enhancing activity
3-Amino-[1,2,4]triazolo[1,5-b]pyrimidineTriazole-PyrimidineAntiviralEffective against RNA viruses
7-Fluoro-[1,2,4]triazolo[1,5-a]pyrimidineTriazole-PyrimidineAnticancerFluorine substitution increases potency

Mechanism of Action

The mechanism of action of 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it affects signaling pathways such as the ERK pathway, leading to reduced cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

5-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS: 76044-38-7)
  • Molecular Formula : C₁₁H₇ClN₄
  • Key Differences : The phenyl group at position 2 replaces the amine group in the target compound.
  • This derivative has been studied for its role in heterocyclic chemistry but lacks reported biological data .
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine (CAS: 219715-62-5)
  • Molecular Formula : C₇H₉N₅O₂
  • Key Differences : Methoxy groups at positions 5 and 8 replace the chloro and hydrogen atoms.
  • Impact : The methoxy groups improve solubility (polarity) and lower melting point (201–203°C) compared to the chloro analog. This compound is used in pharmaceutical intermediates but lacks detailed biological profiling .

Ring Fusion Isomerism

[1,2,4]Triazolo[4,3-c]pyrimidine Derivatives
  • Example : 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (Compound 9)
  • Key Differences : The triazolo ring is fused at [4,3-c] instead of [1,5-c].
  • Impact : NMR studies reveal downfield shifts for C3-H and C5-H protons (Δδ ~0.3–0.5 ppm) due to altered electron distribution. These isomers exhibit higher melting points (e.g., 229–231°C for triazolo[4,3-c]pyrimidines) compared to [1,5-c] analogs, suggesting greater crystallinity .

Functional Group Transformations

Thione Derivatives
  • Example : 2-(Furan-2-yl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione (Compound 126)
  • Key Differences : A thione group replaces the amine at position 5.
  • Impact: Thione derivatives exhibit pronounced antibacterial activity (MIC: 12.5 µg/mL against S. aureus). Methylation or ammoniation of the thione group modifies activity, highlighting the importance of the sulfur moiety in bioactivity .

Adenosine A2A Receptor Antagonism

  • Example : 2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (Compound 1)
  • Key Features: The furan and phenyl substituents confer potent adenosine A2A antagonism (IC₅₀ < 10 nM).

Antitumor and Antibacterial Activity

  • Example : Potassium 2-hetaryl[1,2,4]triazolo[1,5-c]quinazoline-5-thiolates (Compound 102a,b)
  • Key Features : These derivatives show moderate antitumor activity (NCI panel) and potent antibacterial effects (MBC: 25 µg/mL against methicillin-resistant S. aureus). The chloro analog’s absence of sulfur may reduce this activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Key Substituents
5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine 169.57 Not reported ~1.2 (estimated) Cl (C5), NH₂ (C2)
5-Chloro-2-phenyl analog 230.65 Not reported ~2.8 (estimated) Cl (C5), Ph (C2)
5,8-Dimethoxy analog 195.18 201–203 ~0.9 (estimated) OMe (C5, C8), NH₂ (C2)
8-Bromo-5-chloro analog 233.45 Not reported ~2.1 (estimated) Cl (C5), Br (C8)

Biological Activity

5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a triazole and pyrimidine moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₅H₄ClN₅
  • Molecular Weight : 169.57 g/mol
  • CAS Number : 1980044-44-7

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Microtubule Stabilization : Similar compounds in the triazolo-pyrimidine class have been shown to stabilize microtubules by binding to β-tubulin at the vinca site. This interaction can lead to enhanced stability of microtubules, which is crucial for cellular processes such as mitosis and intracellular transport .
  • Antiviral Activity : Research has indicated that derivatives of the triazolo[1,5-c]pyrimidine structure exhibit antiviral properties by disrupting viral polymerase activity. For instance, compounds targeting the influenza A virus polymerase showed promising results in inhibiting viral replication .
  • Anticancer Properties : Some studies have explored the potential of triazolo-pyrimidines as anticancer agents by inhibiting key enzymes involved in tumor growth and metastasis. The structural modifications in these compounds can enhance their selectivity and potency against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Microtubule StabilizationBinding to β-tubulin (vinca site)
AntiviralInhibition of viral polymerase
AnticancerInhibition of tumor growth enzymes

Case Study 1: Microtubule Stabilization

In a study evaluating various triazolo-pyrimidines, it was found that certain derivatives significantly increased the levels of acetylated α-tubulin in QBI293 cells after short-term treatment. This increase is indicative of stabilized microtubules and suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antiviral Activity Against Influenza A

A series of synthesized triazolo-pyrimidines were tested for their ability to inhibit the interaction between viral polymerase subunits PA and PB1. One compound demonstrated an IC50 value of 12 μM in disrupting this interaction, highlighting its potential as an antiviral agent without significant cytotoxicity at higher concentrations (up to 250 μM) .

Case Study 3: Anticancer Efficacy

Research into the anticancer potential of related compounds revealed that some derivatives could inhibit cell proliferation effectively in vitro. The docking studies indicated strong binding affinities to matrix metalloproteinases (MMPs), which are critical for cancer progression and metastasis .

Q & A

Basic: What are the most reliable synthetic routes for 5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine?

The compound is typically synthesized via a one-pot method starting from 4-chloropyridin-2-amine. Key steps include:

Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate.

Cyclization using trifluoroacetic acid anhydride (TFAA) to yield the triazolopyridine core.

Substitution with amines under basic conditions to introduce the 2-amine group .
Alternative routes involve bis(trimethylsilyl)acetamide (BSA) -mediated cyclization of hydrazide intermediates under argon, followed by purification via flash chromatography .

Advanced: How can researchers optimize reaction yields during cyclization steps?

  • Control reaction temperature : Excessive heat may lead to decomposition; maintaining 80–100°C during cyclization improves stability .
  • Catalyst selection : TFAA enhances cyclization efficiency compared to weaker acids.
  • Purification strategies : Use ice methanol to precipitate intermediates and reduce volatile byproducts .
    Data Table :
ConditionYield (%)Purity (%)Reference
TFAA, 80°C, 6h7298
BSA, reflux, 12h6595

Basic: What spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Confirms chlorine at C5 (δ ~140 ppm for C-Cl in ¹³C) and amine protons (δ ~6.5 ppm in ¹H) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 185.03 (C₅H₄ClN₅) .
  • X-ray crystallography : Monoclinic crystal system (space group P21/n) with planar triazolopyridine core .

Advanced: How to resolve discrepancies between crystallographic and spectroscopic data?

  • Check polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) may alter bond angles, affecting NMR predictions .
  • Dynamic effects : Rotational barriers in solution (e.g., amine group) can cause splitting in NMR but not in static crystal structures .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values to identify conformational outliers .

Basic: What nucleophilic substitutions are feasible at the 5-chloro position?

The 5-chloro group undergoes SNAr reactions with:

  • Amines : Primary/secondary amines yield 5-amino derivatives (e.g., piperazine substitutions in kinase inhibitors) .
  • Thiols/alkoxides : Forms thioether or ether linkages for functionalization .
    Key Reaction :
5-Cl-Triazolo + R-NH₂ → 5-NHR-Triazolo + HCl  
Conditions: K₂CO₃, DMF, 60°C, 12h [[1]]  

Advanced: How to mitigate side reactions during functionalization?

  • Protective groups : Acetylate the 2-amine to prevent unwanted cross-reactivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without hydrolyzing intermediates.
  • Byproduct analysis : Monitor m/z 122.5 (Cl⁻ adducts) via LC-MS to detect incomplete substitutions .

Basic: What pharmacological applications are linked to derivatives of this compound?

Derivatives act as tyrosine kinase inhibitors (e.g., Tucatinib for HER2+ breast cancer) and A2A adenosine receptor probes with fluorescent tags for imaging .

Advanced: How to design derivatives for selective kinase inhibition?

  • Structure-activity relationship (SAR) : Introduce bulky groups at C5 to block ATP-binding pockets (e.g., 4-chlorophenyl enhances HER2 selectivity) .
  • Computational docking : Use AutoDock Vina to predict binding affinity to kinase domains (PDB: 2J5J) .
    Example :
DerivativeIC₅₀ (nM, HER2)Selectivity (vs. EGFR)
5-(4-Cl-Ph)-Triazolo4.2>100x

Basic: How to characterize thermal stability for storage?

  • DSC/TGA : Melting point ~250°C with decomposition above 300°C .
  • Storage : Keep under argon at −20°C to prevent amine oxidation .

Advanced: What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions.
  • Prodrug design : Phosphorylate the amine to enhance aqueous solubility .
  • Micellar systems : Encapsulate with PEG-PLGA nanoparticles (size ~100 nm, PDI <0.1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.